molecular formula C29H34N2O2 B11506003 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione

2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B11506003
M. Wt: 442.6 g/mol
InChI Key: KFSJUSNUIRKIRV-UHFFFAOYSA-N
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Description

2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a cyclohexane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various organic reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H34N2O2

Molecular Weight

442.6 g/mol

IUPAC Name

2-[C-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C29H34N2O2/c1-4-5-11-26(29-27(32)17-22(18-28(29)33)21-9-7-6-8-10-21)30-15-14-23-20(3)31-25-13-12-19(2)16-24(23)25/h6-10,12-13,16,22,31-32H,4-5,11,14-15,17-18H2,1-3H3

InChI Key

KFSJUSNUIRKIRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)C)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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